![molecular formula C8H13ClO2S B2849562 Spiro[3.4]octane-2-sulfonyl chloride CAS No. 2413899-35-9](/img/structure/B2849562.png)
Spiro[3.4]octane-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3.4]octane-2-sulfonyl chloride: is a chemical compound with the molecular formula C8H13ClO2S It is a spirocyclic compound, meaning it contains two rings that share a single atom
Mecanismo De Acción
Mode of Action
The mode of action of Spiro[3It is part of the oxa-spirocycles family, which are known for their unique interactions with their targets . These compounds can dramatically improve water solubility and lower lipophilicity , which may influence their interaction with targets.
Biochemical Pathways
Oxa-spirocycles, to which this compound belongs, have been synthesized and studied in vivo , suggesting they may have significant effects on certain biochemical pathways.
Pharmacokinetics
The incorporation of an oxygen atom into the spirocyclic unit of oxa-spirocycles can dramatically improve water solubility and lower lipophilicity , which could potentially impact the bioavailability of these compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.4]octane-2-sulfonyl chloride typically involves the annulation of cyclopentane and a four-membered ring. One common method includes the use of sulfonyl chloride as a starting material, which undergoes a series of chemical transformations to form the spirocyclic structure .
Industrial Production Methods: Industrial production methods for Spiro[3 the synthesis generally involves conventional chemical transformations and minimal chromatographic purifications to afford the title compound .
Análisis De Reacciones Químicas
Types of Reactions: Spiro[3.4]octane-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Specific conditions vary depending on the desired transformation.
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various spirocyclic derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Spiro[3.4]octane-2-sulfonyl chloride is used as an intermediate in the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of various spirocyclic derivatives, which may have applications in materials science and pharmaceuticals .
Comparación Con Compuestos Similares
- Spiro[3.4]octane-2-sulfonic acid
- Spiro[3.4]octane-2-sulfonamide
- Spiro[3.4]octane-2-sulfonate esters
Uniqueness: Spiro[3.4]octane-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which makes it highly reactive and versatile in chemical synthesis.
Propiedades
IUPAC Name |
spiro[3.4]octane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)7-5-8(6-7)3-1-2-4-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHIOHUVBYMEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
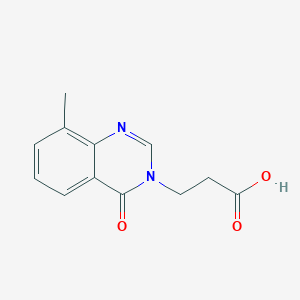
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2849482.png)

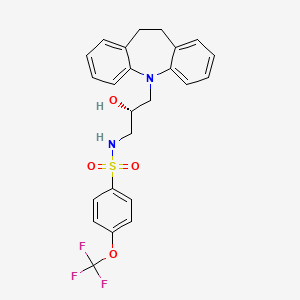
![2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/new.no-structure.jpg)
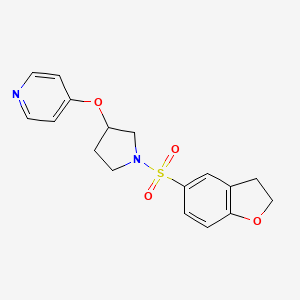
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2849493.png)
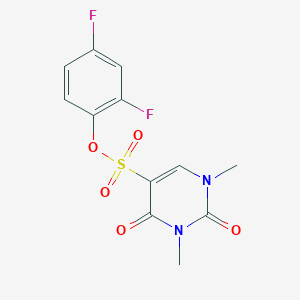
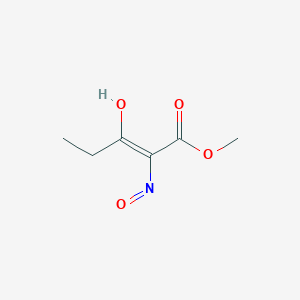
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2849498.png)

![1-(4-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2849500.png)
![2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2849501.png)
![4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2849502.png)
